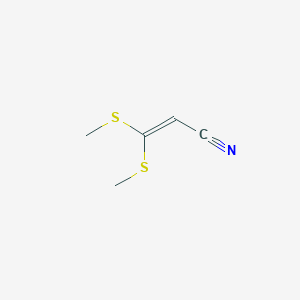
3,3-bis(methylthio)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-bis(methylthio)acrylonitrile is a chemical compound with the molecular formula C5H7NS2 and a molecular weight of 145.25 g/mol . . This compound is characterized by the presence of two methylthio groups attached to the propenenitrile backbone, making it a unique and interesting molecule for various chemical applications.
准备方法
The synthesis of 3,3-bis(methylthio)acrylonitrile involves several steps. One common method includes the reaction of acrylonitrile with dimethyl disulfide under specific conditions to introduce the methylthio groups . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound for commercial applications.
化学反应分析
Nucleophilic Addition and Conjugate (Michael) Reactions
The α,β-unsaturated nitrile system enables 3,3-bis(methylthio)acrylonitrile to act as a Michael acceptor , participating in conjugate additions with nucleophiles such as amines, thiols, or carbanions.
Example Reaction:
Reaction with benzyl carbamate under basic conditions leads to nucleophilic displacement of methylthio groups, forming α-aroyl-α-arylacetonitriles :
Reagents : NaH (base), DMF (solvent), 90°C
Mechanism :
-
Base-induced deprotonation of carbamate generates a nucleophile.
-
Nucleophilic attack at the β-carbon displaces methylthio groups.
-
Subsequent intramolecular cyclization forms benzofuran derivatives .
Base-Induced Cleavage and Cyclization
The compound undergoes base-mediated cleavage to generate reactive intermediates for heterocycle synthesis.
Key Study:
Substrate : 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile
Conditions :
-
Cul (10 mol%), l-proline (20 mol%) for cyclization
| Entry | Product (Benzofuran) | Yield (%) |
|---|---|---|
| 1 | 2-Phenyl-3-cyanobenzofuran | 85 |
| 2 | 2-(4-Chlorophenyl)-3-cyanobenzofuran | 80 |
| 3 | Furo[2,3-b]pyridine derivative | 72 |
Data adapted from ACS Omega (2018) .
Substitution Reactions
Methylthio groups are displaced by nucleophiles (e.g., amines, alkoxides) to form substituted acrylonitriles or heterocycles .
Case Study:
Synthesis of Triazolopyridines :
-
Substrate : this compound derivatives
-
Reagents : Hydrazine hydrate, substituted benzaldehydes
-
Conditions : Ethanol reflux, 6–8 hours
-
Products : 8-Benzoyl-7-(methylthio)-5-oxo-triazolo[1,5-a]pyridines (yields: 80–88%)
Key Data :
-
Melting points: 172–300°C (ethanol/DMF recrystallization)
-
IR peaks: 2,207–2,225 cm⁻¹ (C≡N stretch), 1,656–1,658 cm⁻¹ (C=O)
Heterocycle Formation via Cycloaddition
The compound participates in [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazolines .
Example Pathway:
Reaction with Azides :
-
Substrate : this compound
-
Reagent : Sodium azide, Cu(I) catalyst
-
Product : 1,2,3-Triazole derivatives (confirmed by HRMS and ¹³C NMR)
Oxidative Desulfurization
Methylthio groups are oxidized to sulfoxides or sulfones under controlled conditions, altering electronic properties for downstream reactivity.
Conditions :
-
Oxidant : m-CPBA (meta-chloroperbenzoic acid)
-
Solvent : Dichloromethane, 0°C → RT
-
Outcome : Sulfone derivatives exhibit enhanced electrophilicity at the β-position.
科学研究应用
Organic Chemistry
In organic chemistry, 3,3-bis(methylthio)acrylonitrile serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds.
Biological Studies
The compound exhibits potential as a tool for studying enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins. This property is particularly useful in pharmacological research aimed at identifying new therapeutic agents.
Case Study: Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial and antifungal properties. Studies suggest that its structural features enable it to interact with biological targets, although further investigation is needed to fully understand its pharmacological profile .
Material Science
In material science, this compound is explored for its role in developing specialty chemicals and materials. Its unique reactivity can enhance the properties of polymers and resins, making it suitable for various industrial applications .
Agrochemicals
Given its biological activity, this compound is being investigated for potential use as an agrochemical. Its structural characteristics suggest utility as an insecticide or acaricide against pests.
Pharmaceuticals
Ongoing research aims to evaluate the compound's potential as a precursor for synthesizing pharmaceutical agents with antimicrobial or anticancer properties. The ability to form covalent bonds with biological molecules positions it as a candidate for drug development .
作用机制
The mechanism of action of 3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying biological systems.
相似化合物的比较
3,3-bis(methylthio)acrylonitrile can be compared with other similar compounds such as:
3,3-Bis(methylthio)-2-nitropropenenitrile: This compound has a similar structure but with a nitro group, which can significantly alter its chemical reactivity and applications.
This compound: Another closely related compound with similar properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility for various applications in research and industry.
属性
CAS 编号 |
51245-80-8 |
|---|---|
分子式 |
C5H7NS2 |
分子量 |
145.3 g/mol |
IUPAC 名称 |
3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
InChI 键 |
HFVCCDWVYQHTNK-UHFFFAOYSA-N |
规范 SMILES |
CSC(=CC#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















